

# Meta-analysis of Mometasone's efficacy in preclinical models of allergic rhinitis

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## Compound of Interest

Compound Name: Mometasone

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## Mometasone's Efficacy in Preclinical Allergic Rhinitis Models: A Meta-Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the efficacy of **mometasone** furoate in established preclinical models of allergic rhinitis. The data presented herein is collated from multiple independent studies, offering a comprehensive overview of its therapeutic potential and underlying mechanisms of action.

## Comparative Efficacy of Mometasone Furoate in Preclinical Models

The following tables summarize the quantitative data on the efficacy of **mometasone** furoate in reducing key symptoms and inflammatory markers of allergic rhinitis in various animal models.

Table 1: Effect of **Mometasone** Furoate on Nasal Symptoms in Ovalbumin-Sensitized Rats

Study	Animal Model	Mometason e Furoate Dose/Conce ntration	Comparator	Outcome Measure	Results
Sugimoto et al. (2000)[1]	Wistar rats	0.01% or 0.1% topical application	Fluticasone Propionate	Sneezing & Nasal Rubbing	Dose-dependently inhibited sneezing and nasal rubbing. At 0.01% and 0.1%, mometasone significantly inhibited both symptoms 1 hour after application. The relative potency was 6.87 for sneezing and 5.01 for nasal rubbing compared to fluticasone.[1]
Ueno et al. (2001)[2][3]	Wistar rats	Intranasal administration	Chlorpheniramine	Nasal Rubbing	Significantly decreased the instances of nasal rubbing during the 7-day treatment period. This inhibitory effect was

					sustained even after the interruption of treatment. <a href="#">[2]</a> <a href="#">[3]</a>
Altuntaş et al. (2018)	Wistar rats	1 µg intranasally	Strontium Chloride	Sneezing & Nasal Rubbing	Administered 30 minutes before histamine challenge, mometasone significantly decreased sneezing and nasal rubbing. <a href="#">[4]</a>

Table 2: Effect of **Mometasone** Furoate on Inflammatory Markers in Preclinical Models

Study	Animal Model	Sensitizing Agent	Mometason e Furoate Dose	Outcome Measure	Results
Ueno et al. (2001) <a href="#">[2]</a> <a href="#">[3]</a>	Wistar rats	Toluene diisocyanate	Intranasal administration	Passive Cutaneous Anaphylaxis Titer & Histamine Hypersensitivity	Significantly lowered the passive cutaneous anaphylaxis titer compared to the control group. <a href="#">[2]</a> <a href="#">[3]</a> Also, significantly reduced hypersensitivity to histamine, an effect not observed with chlorpheniramine. <a href="#">[2]</a> <a href="#">[3]</a>
Jeon et al. (2017) <a href="#">[5]</a>	BALB/c mice	Dermatophagoides farinae	0.2 µg intranasally	Eosinophil count, IgE levels, Th2/Th17 and Treg responses	A combination of mometasone and azelastine synergistically suppressed Th17 responses and elevated Treg responses, in addition to

suppressing Th2 responses, which led to reduced eosinophil counts and IgE levels.[5]

Frieri et al. (1998)[6]	Human (clinical)	Ragweed antigen	200 µg once daily	Histamine, IL-6, IL-8, Eosinophils in nasal lavage	Significantly reduced early-phase histamine levels and late-phase IL-6, IL-8, and eosinophil levels in nasal lavage fluid.[6]
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Ciprandi et al. (2022)[7]	Human (clinical)	Seasonal allergens	1 spray/nostril twice daily for 3 weeks	Eosinophil and mast cell counts in nasal cytology	Significantly reduced eosinophil and mast cell counts in children with seasonal allergic rhinitis.[7]
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## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

## Ovalbumin-Induced Allergic Rhinitis in Rats (Sugimoto et al., 2000)[1]

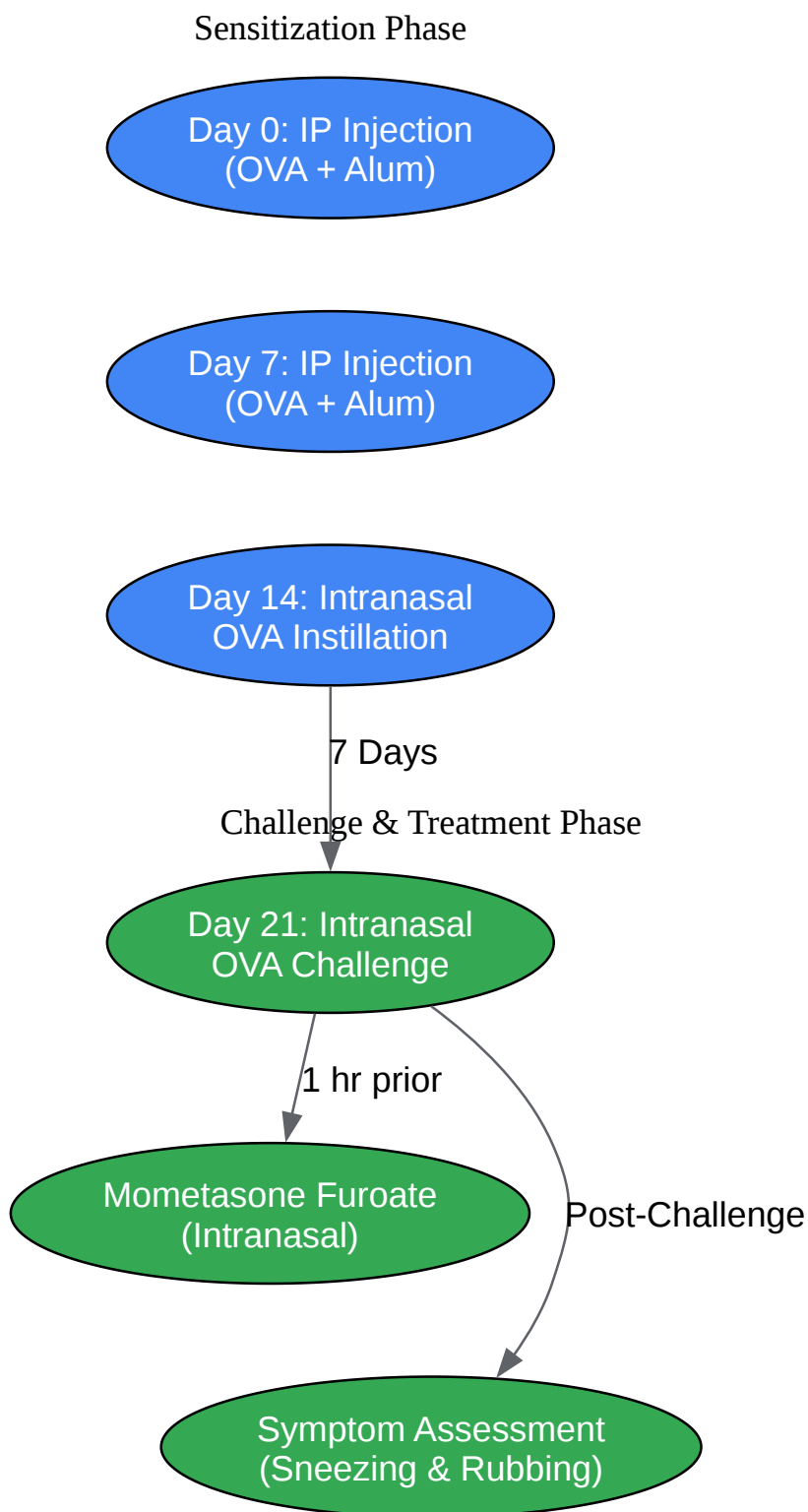
- Animals: Male Wistar rats were used.
- Sensitization: Rats were actively sensitized by an initial intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide gel as an adjuvant, followed by repeated intranasal instillations of OVA.
- Drug Administration: **Mometasone** furoate (0.01% or 0.1%) or fluticasone propionate was applied topically to the nasal cavity of sensitized rats 1 hour or 6 hours before the final OVA challenge.
- Efficacy Evaluation: The frequency of sneezing and nasal rubbing movements were counted for a defined period after the antigen challenge.

## Dermatophagoides farinae-Induced Allergic Rhinitis in Mice (Jeon et al., 2017)[5]

- Animals: BALB/c mice were used.
- Sensitization: Mice were sensitized by intraperitoneal injections of Dermatophagoides farinae (Der f) extract with aluminum hydroxide as an adjuvant, followed by repeated intranasal challenges with Der f extract.
- Drug Administration: **Mometasone** furoate (0.2 µg) was administered intranasally for 6 consecutive days during the challenge phase.
- Efficacy Evaluation: Allergic symptoms (sneezing and nose-rubbing) were scored. Eosinophil infiltration in the nasal mucosa was quantified by histological analysis. Serum levels of Der f-specific IgE were measured by ELISA. The expression of Th1, Th2, Th17, and Treg-related cytokines and transcription factors in nasal mucosal tissue was determined by real-time PCR and Western blotting.

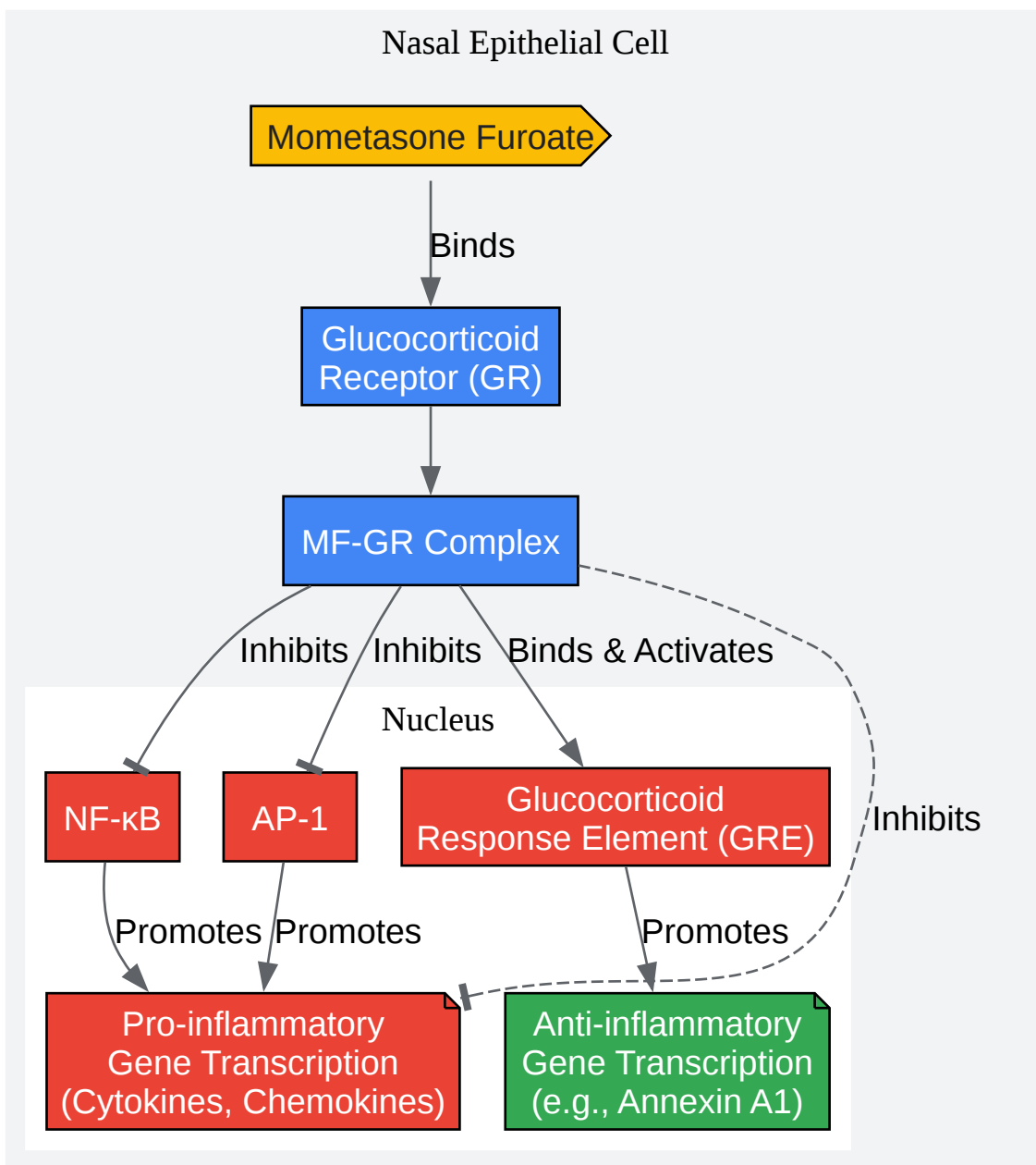
## Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways central to **mometasone**'s mechanism of action in allergic rhinitis.



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Caption: Experimental workflow for an ovalbumin-induced allergic rhinitis model in rats.

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Caption: **Mometasone**'s mechanism of action via the glucocorticoid receptor signaling pathway.



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